4-chloro-3-[(3-nitrobenzoyl)amino]benzoic acid
Overview
Description
4-chloro-3-[(3-nitrobenzoyl)amino]benzoic acid is an organic compound with a complex structure that includes both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(3-nitrobenzoyl)amino]benzoic acid typically involves the following steps:
Nitration: The nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid.
Acylation: The acylation of 3-nitrobenzoic acid with 4-chloro-3-nitrobenzoyl chloride to form the desired compound.
The reaction conditions for these steps often involve the use of strong acids like sulfuric acid for nitration and catalysts such as aluminum chloride for acylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(3-nitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-chloro-3-[(3-aminobenzoyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-chloro-3-[(3-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-3-[(3-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzoic acid
- 3-nitro-4-chlorobenzoyl chloride
- 4-chloro-3-nitrobenzamide
Uniqueness
4-chloro-3-[(3-nitrobenzoyl)amino]benzoic acid is unique due to its dual functional groups (chloro and nitro) and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-3-[(3-nitrobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-5-4-9(14(19)20)7-12(11)16-13(18)8-2-1-3-10(6-8)17(21)22/h1-7H,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPHEEJPDFCGKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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